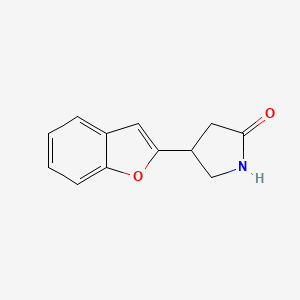
4-(Benzofuran-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzofuran-2-yl)pyrrolidin-2-one is a chemical compound that features a benzofuran moiety attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzofuran-2-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzofuran-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran or pyrrolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(Benzofuran-2-yl)pyrrolidin-2-one has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its unique properties can be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzofuran moiety can engage in π-π stacking interactions, while the pyrrolidinone ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the benzofuran moiety.
Benzofuran derivatives: Contain the benzofuran ring but differ in the attached functional groups.
Uniqueness: 4-(Benzofuran-2-yl)pyrrolidin-2-one is unique due to the combination of the benzofuran and pyrrolidinone rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one of these rings .
Properties
CAS No. |
75292-87-4 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-12-6-9(7-13-12)11-5-8-3-1-2-4-10(8)15-11/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
YGFLQOSJXHSGKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B8775776.png)
![Bis(2-methyl-2-propanyl) 2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B8775782.png)
![4-nitro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B8775797.png)

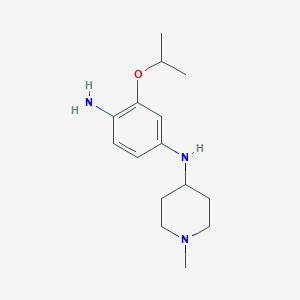
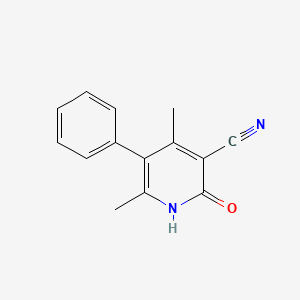

![6-Methyl-2-(methylsulfonyl)benzo[d]oxazole](/img/structure/B8775822.png)
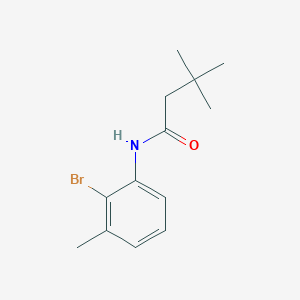
![N-[(4-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8775827.png)
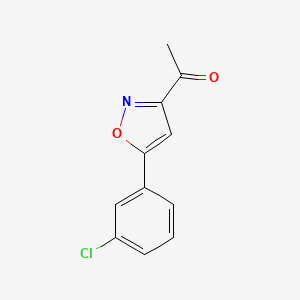
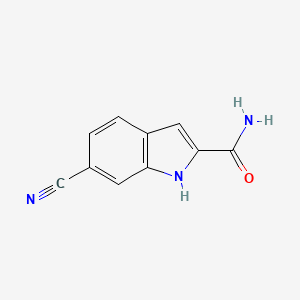
![Acetonitrile, (1,2,4-triazolo[4,3-a]pyridin-3-ylthio)-](/img/structure/B8775876.png)
![1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-](/img/structure/B8775882.png)
